An In-depth Technical Guide to 2-Cyanoethyl Isothiocyanate
An In-depth Technical Guide to 2-Cyanoethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Cyanoethyl isothiocyanate, also known as 3-isothiocyanatopropanenitrile, is a specialty chemical for which detailed experimental data is not extensively available in public literature. This guide compiles available information and provides inferred properties and experimental protocols based on established chemical principles and data from structurally related compounds.
Executive Summary
2-Cyanoethyl isothiocyanate is an organic compound featuring both a nitrile (-C≡N) and an isothiocyanate (-N=C=S) functional group. This unique combination suggests a potential for diverse reactivity and biological activity, making it a molecule of interest in medicinal chemistry and drug development. The isothiocyanate moiety is a well-known pharmacophore found in many naturally occurring compounds with anticancer and antimicrobial properties, while the nitrile group is a common feature in numerous pharmaceuticals, contributing to metabolic stability and target binding. This document provides a comprehensive overview of the known and predicted properties of 2-cyanoethyl isothiocyanate, its synthesis, reactivity, and potential therapeutic applications.
Chemical and Physical Properties
While specific experimental data for 2-cyanoethyl isothiocyanate is limited, its properties can be predicted and compared with those of structurally related and commercially available isothiocyanates.
| Property | 2-Cyanoethyl Isothiocyanate (Predicted/Known) | 2-Cyanophenyl Isothiocyanate | 2-Chloroethyl Isothiocyanate |
| Molecular Formula | C4H4N2S[1] | C8H4N2S | C3H4ClNS |
| Molecular Weight | 112.15 g/mol | 160.19 g/mol | 121.59 g/mol |
| IUPAC Name | 3-isothiocyanatopropanenitrile[1] | 2-isothiocyanatobenzonitrile | 1-chloro-2-isothiocyanatoethane |
| CAS Number | Not assigned | 81431-98-3 | 6099-88-3 |
| Appearance | Predicted: Colorless to pale yellow liquid | White to off-white crystalline powder | Clear yellow liquid |
| Boiling Point | Predicted: Higher than related alkyl isothiocyanates | Not available | 80 °C at 13 mmHg |
| Melting Point | Not available | 119 °C | 172 °C |
| Density | Predicted: ~1.1 g/mL | 1.12 g/cm³ | 1.265 g/mL at 25 °C |
| Solubility | Predicted: Soluble in organic solvents (e.g., acetone, dichloromethane) | Soluble in organic solvents | Soluble in organic solvents |
Synthesis and Experimental Protocols
The synthesis of 2-cyanoethyl isothiocyanate can be approached through established methods for converting primary amines to isothiocyanates. The most common starting material would be 3-aminopropionitrile.
General Synthesis Workflow
A common and effective method for the synthesis of isothiocyanates from primary amines involves the in-situ formation of a dithiocarbamate salt, followed by desulfurization.
Caption: General workflow for the synthesis of 2-cyanoethyl isothiocyanate.
Detailed Experimental Protocol (Proposed)
This protocol is based on a general method for isothiocyanate synthesis and would require optimization for this specific substrate.[2][3][4][5]
Materials:
-
3-Aminopropionitrile
-
Carbon disulfide (CS2)
-
Triethylamine (Et3N)
-
Tosyl chloride (TsCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dithiocarbamate Salt Formation:
-
To a solution of 3-aminopropionitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the starting amine.
-
-
Desulfurization:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of tosyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Let the reaction stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-cyanoethyl isothiocyanate.
-
Chemical Reactivity
The reactivity of 2-cyanoethyl isothiocyanate is dictated by its two functional groups.
-
Isothiocyanate Group: The carbon atom of the isothiocyanate group is highly electrophilic and readily reacts with nucleophiles.[6][7] This is the basis for its biological activity, as it can form covalent adducts with nucleophilic residues (e.g., cysteine, lysine) on proteins.[8]
-
Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions. It can also be reduced to a primary amine. In a biological context, the nitrile group is generally metabolically robust.[9][10]
Biological Activity and Potential Applications in Drug Development
While 2-cyanoethyl isothiocyanate has not been extensively studied, the known biological activities of related isothiocyanates and the pharmacological relevance of the nitrile group provide a strong rationale for its investigation as a potential therapeutic agent.
Anticancer Activity
Isothiocyanates are well-documented as potential anticancer agents.[11][12] Their mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells.[13]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various stages of the cell cycle.
-
Activation of Nrf2 Pathway: Isothiocyanates are potent activators of the Nrf2 transcription factor, which upregulates the expression of antioxidant and detoxification enzymes, protecting normal cells from carcinogens and oxidative stress.[14][15]
Antimicrobial Activity
Various isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[11] They can disrupt microbial cell membranes and inhibit essential enzymes.
Role of the Cyano Group
The nitrile group is present in over 30 FDA-approved drugs.[9] Its inclusion in a drug candidate can:
-
Enhance Target Binding: The polar nature of the nitrile group can lead to favorable interactions with biological targets.[16]
-
Improve Pharmacokinetic Properties: The nitrile group is generally resistant to metabolic degradation, which can improve the half-life of a drug.[9][10]
-
Act as a Covalent Warhead: In some cases, the nitrile group can act as an electrophile to form covalent bonds with the target protein.[17]
Potential Signaling Pathway Involvement
Isothiocyanates are known to modulate key signaling pathways involved in cellular stress response and inflammation, such as the Nrf2 and NF-κB pathways.
Caption: Putative mechanism of Nrf2 pathway activation by 2-cyanoethyl isothiocyanate.
Safety and Handling
Note: Specific toxicology data for 2-cyanoethyl isothiocyanate is not available. The following information is based on the general hazards of isothiocyanates.
-
Toxicity: Isothiocyanates are generally considered to be toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inhalation: Avoid inhaling vapors. Work in a well-ventilated fume hood.
-
Skin and Eye Contact: Can cause skin and eye irritation. In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
2-Cyanoethyl isothiocyanate is a promising yet underexplored molecule with potential applications in drug discovery. Its dual functionality suggests a rich chemical reactivity and a potential for significant biological activity, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate its chemical properties, biological effects, and therapeutic potential. This guide provides a foundational understanding for researchers interested in exploring this intriguing compound.
References
- 1. PubChemLite - 2-cyanoethyl isothiocyanate (C4H4N2S) [pubchemlite.lcsb.uni.lu]
- 2. Isothiocyanate synthesis [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 12. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]
- 15. Frontiers | Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
